(2R)-4-(4-Chlorophenyl)but-3-en-2-ol
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Overview
Description
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and a suitable alkene.
Reaction Conditions: The key step involves a stereoselective reduction or addition reaction to introduce the hydroxyl group at the desired position. Common reagents include reducing agents like sodium borohydride or catalytic hydrogenation.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactions: Scaling up the synthetic route to produce the compound in bulk quantities.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Utilizing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or amines.
Major Products
Oxidation: Formation of 4-(4-chlorophenyl)butan-2-one.
Reduction: Formation of (2R)-4-(4-chlorophenyl)butan-2-ol.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a building block for polymers.
Mechanism of Action
The mechanism of action of (2R)-4-(4-Chlorophenyl)but-3-en-2-ol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R)-4-(4-Bromophenyl)but-3-en-2-ol: Similar structure with a bromine atom instead of chlorine.
(2R)-4-(4-Methylphenyl)but-3-en-2-ol: Similar structure with a methyl group instead of chlorine.
(2R)-4-(4-Nitrophenyl)but-3-en-2-ol: Similar structure with a nitro group instead of chlorine.
Uniqueness
(2R)-4-(4-Chlorophenyl)but-3-en-2-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
331866-60-5 |
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Molecular Formula |
C10H11ClO |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
(2R)-4-(4-chlorophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11ClO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3/t8-/m1/s1 |
InChI Key |
FBQMXUBIFKPRNV-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C=CC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
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